Metiamide

Description

Historical Context of Histamine H2-Receptor Antagonist Discovery

The recognition that histamine mediated various physiological responses, coupled with the observation that conventional antihistamines (later identified as H1 antagonists) did not block gastric acid secretion, led to the hypothesis of multiple histamine receptor types. nih.govjournals.co.za This concept of histamine receptor heterogeneity, which began to take shape in the mid-20th century, proposed the existence of a distinct receptor responsible for stimulating gastric acid release. This hypothetical entity was subsequently termed the histamine H2-receptor. The pursuit of selective H2-receptor antagonists became a major focus, driven by the potential to address the significant medical need for effective anti-ulcer treatments. nih.gov

Predecessor Compounds: Burimamide and its Limitations

The initial systematic search for compounds that could selectively block the H2 receptor involved synthesizing and evaluating numerous structural analogs of histamine. This endeavor led to the discovery of Burimamide, the first compound identified as a specific competitive antagonist of the histamine H2-receptor. wikipedia.org Burimamide's discovery was a landmark event, providing compelling pharmacological evidence for the existence of the H2 receptor and its role in gastric acid secretion. wikipedia.orguomustansiriyah.edu.iq In vitro studies demonstrated Burimamide's ability to inhibit histamine-stimulated gastric acid release, showing it to be considerably more potent than earlier partial agonists. wikipedia.orguomustansiriyah.edu.iq

Despite its scientific significance, Burimamide proved unsuitable for clinical use due to several limitations. uomustansiriyah.edu.iqwikipedia.orgacs.org A primary issue was its low potency and poor oral bioavailability, meaning it was not well absorbed when administered orally and required high doses to achieve a therapeutic effect. acs.orgontosight.ai This was partly attributed to the ionization state of its imidazole ring at physiological pH. uomustansiriyah.edu.iqwikipedia.org These shortcomings necessitated further research to develop compounds with improved pharmacokinetic properties. wikipedia.orguomustansiriyah.edu.iqwikipedia.orgacs.org

Metiamide's Role as a Key Intermediate in Drug Development

This compound was developed as a direct successor to Burimamide, representing a crucial step forward in the rational design of H2-receptor antagonists. wikipedia.orgdrugbank.com The development of this compound involved targeted structural modifications to the Burimamide molecule aimed at enhancing its pharmacological profile. wikipedia.org Key changes included the introduction of a sulfide group and a methyl substituent on the imidazole ring. wikipedia.org These modifications were strategically implemented to influence the electronic properties and tautomeric distribution of the imidazole ring, with the goal of improving binding affinity to the H2 receptor and increasing oral absorption. uomustansiriyah.edu.iqwikipedia.org

These structural refinements resulted in this compound demonstrating significantly improved potency compared to Burimamide, being approximately ten times more active in inhibiting histamine-stimulated gastric acid secretion. uomustansiriyah.edu.iqwikipedia.orgacs.orgresearchgate.net Furthermore, this compound exhibited better oral bioavailability, making it a more viable candidate for clinical evaluation. wikipedia.orgacs.orguniroma1.it Its development underscored the power of systematic chemical modification guided by pharmacological understanding.

Significance of this compound in Advancing Gastric Acid Secretion Research

This compound played a pivotal role in advancing the understanding of the physiological mechanisms regulating gastric acid secretion. As a more potent and orally active H2 antagonist, it facilitated more robust and clinically relevant research into the role of H2 receptors. Studies utilizing this compound in various animal models, including rats and dogs, provided compelling evidence that blocking H2 receptors effectively inhibited gastric acid output stimulated by both histamine and other secretagogues like pentagastrin. journals.co.zaresearchgate.netnih.gov Clinical trials initiated in 1973 demonstrated this compound's ability to reduce gastric acid secretion in humans, leading to symptomatic relief and improved healing rates in patients with peptic ulcers. wikipedia.orgacs.orgresearchgate.net

These findings solidified the concept that histamine, acting via H2 receptors on parietal cells in the stomach lining, is a key regulator of gastric acid production. drugbank.comnih.gov this compound's effectiveness in interrupting this pathway validated the H2 receptor as a therapeutic target for acid-related diseases and paved the way for the development of clinically successful drugs.

Evolution of H2-Receptor Antagonists Leading to Cimetidine

Despite its therapeutic promise and significant advantages over Burimamide, this compound's clinical use was limited by the occurrence of adverse effects, notably reversible agranulocytosis (a reduction in certain white blood cells) in some patients during clinical trials. wikipedia.orgacs.orgresearchgate.net This toxicity was hypothesized to be linked to the presence of the thiourea functional group in its structure. wikipedia.orgresearchgate.netwikipedia.org

This challenge prompted further research efforts to develop a safer alternative that retained the potent H2 antagonist activity of this compound. wikipedia.orguomustansiriyah.edu.iqacs.org The focus of medicinal chemists shifted to modifying or replacing the potentially problematic thiourea group. researchgate.net This led to the exploration of bioisosteric replacements that could mimic the electronic and steric properties of the thiourea group but with an improved safety profile.

Propriétés

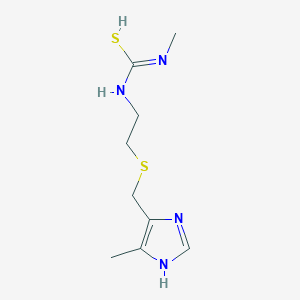

IUPAC Name |

1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4S2/c1-7-8(13-6-12-7)5-15-4-3-11-9(14)10-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBPLBWLMYGIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188390 | |

| Record name | Metiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34839-70-8 | |

| Record name | Metiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34839-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metiamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metiamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METIAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K7670861M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile of Metiamide

Mechanism of Action as a Histamine H2-Receptor Antagonist

Metiamide functions as a histamine H2-receptor antagonist, specifically targeting the H2 receptors located on the basolateral membrane of gastric parietal cells. drugbank.comontosight.ai This interaction forms the basis of its mechanism for reducing gastric acid secretion. drugbank.com

Competitive Inhibition of Histamine H2 Receptors

This compound acts as a competitive antagonist at histamine H2 receptors. apexbt.com This means it competes with histamine for binding sites on these receptors, thereby blocking the effects of histamine. apexbt.com This competitive inhibition leads to a reduction in gastric acid secretion. drugbank.com Studies using isolated guinea-pig atria or isolated rat uteri in vitro have provided evidence for this compound's competitive antagonism at H2-receptors. journals.co.za

Effects on Gastric Parietal Cells

The primary site of action for this compound is the gastric parietal cell. drugbank.comontosight.ai By binding to the H2 receptors on the basolateral membrane of these cells, this compound blocks the stimulatory effect of histamine. drugbank.comontosight.ai This blockade directly impacts the parietal cells' ability to secrete gastric acid. drugbank.com Isolated parietal cells have been used to study the interactions between secretagogues like histamine, gastrin, and carbamylcholine, and the effects of antagonists such as this compound and atropine on these interactions. nih.gov These studies suggest that histamine, gastrin, and carbamylcholine may have direct actions on the parietal cell, and this compound specifically inhibits the histaminic component of these interactions. nih.gov

Efficacy in Inhibiting Gastric Acid Secretion

This compound has demonstrated efficacy in inhibiting gastric acid secretion in various experimental settings and in humans. wikipedia.orgontosight.aiajol.infoajol.info It reduces both basal and stimulated gastric acid secretion. drugbank.comontosight.aiajol.info

Inhibition of Basal Gastric Acid Secretion

This compound effectively reduces basal gastric acid secretion. drugbank.comontosight.aiajol.info Studies in gastric fistula rats have estimated the oral ED50 for the inhibition of basal secretion to be about 25 µmole/kg. journals.co.zaajol.inforesearchgate.net In human studies, this compound has been shown to produce a significant inhibition of basal acid secretion. ajol.info For instance, excluding one patient with slow gastric emptying, this compound resulted in a highly significant inhibition of basal acid secretion (P<0.005) in a study involving patients with duodenal ulcers. ajol.info

Inhibition of Stimulated Gastric Acid Secretion

This compound is also effective in inhibiting gastric acid secretion stimulated by various secretagogues, including histamine, pentagastrin, food, caffeine, insulin, and betazole. drugbank.comontosight.aiajol.infoajol.info

In conscious Heidenhain pouch dogs, intravenous injection of this compound inhibited acid secretion stimulated by both histamine and pentagastrin. apexbt.comajol.info The doses required to cause 50% inhibition (ED50) of maximal histamine- and pentagastrin-stimulated acid secretion were reported as 3.1 and 6.1 µmol/kg intravenously, respectively. apexbt.com The oral ED50 value for inhibiting maximal histamine-stimulated acid secretion in Heidenhain pouch dogs is about 16 µmole/kg. ajol.inforesearchgate.net

In human subjects, studies have confirmed that this compound is effective in inhibiting maximal gastric acid secretion stimulated by histamine or pentagastrin when given intravenously or intraduodenally. journals.co.zaajol.info An infusion of this compound at 2.14 mg/kg/h produced a marked inhibition of histamine-stimulated acid concentration, total acid output, and pepsin output. ajol.info Similarly, this compound infusion inhibited pentagastrin-stimulated acid and pepsin output and acid concentration under similar conditions. ajol.info

Oral administration of this compound has also shown significant inhibition of stimulated acid secretion in humans. ajol.infojci.org A standard 200 mg oral dose of this compound produced a 51% reduction in pentagastrin-stimulated gastric acid secretion in man. ajol.info This reduction involved the inhibition of both volume output and acid concentration. ajol.info

Data from a study on the effect of oral this compound on food-stimulated acid secretion in patients with duodenal ulcers demonstrated dose-dependent inhibition. jci.org

This compound also significantly inhibited acid secretory responses to histamine (in the presence of mepyramine) and pentagastrin in conscious Heidenhain pouch rats. nih.gov This inhibition affected both secretory volume and acid concentration. nih.gov While a dose of 0.15 µmole/kg/min intravenously did not inhibit bethanechol-stimulated acid secretion, increasing the dose to 1.0 µmole/kg/min intravenously did produce significant inhibition, primarily by reducing acid concentration. nih.gov

This compound has also been shown to reduce overnight secretion of acid and pepsin in patients with duodenal ulcer and significantly reduce gastric secretion in patients with gastric ulcer. nih.gov

Compound Names and PubChem CIDs:

Histamine-Stimulated Secretion

This compound is a histamine H2-receptor antagonist wikipedia.orgdrugbank.com. It has been demonstrated to be effective in inhibiting gastric acid secretion stimulated by histamine journals.co.zaajol.info. This inhibition is a direct result of this compound blocking the binding of histamine to the H2 receptors on parietal cells drugbank.com. Studies have shown that this compound significantly reduces acid output stimulated by histamine journals.co.za.

Pentagastrin-Stimulated Secretion

This compound is an effective inhibitor of pentagastrin-stimulated gastric acid secretion in humans journals.co.zaajol.info. A standard oral dose of 200 mg of this compound has been reported to produce approximately a 51% reduction in acid output stimulated by a maximal dose of pentagastrin ajol.info. This reduction affected both the volume of gastric output and the acid concentration ajol.info. This compound has been shown to inhibit both the maximal secretory response achievable with pentagastrin and to decrease the sensitivity to pentagastrin bmj.comnih.gov. When combined with an anticholinergic like propantheline bromide, this compound demonstrated a statistically significant additive inhibitory effect on pentagastrin-stimulated volume secretion journals.co.za. The inhibition of acid output was also greater with the combination, although not always statistically significant journals.co.za.

Insulin Hypoglycemia-Stimulated Secretion

This compound has been shown to inhibit gastric acid secretion induced by insulin hypoglycemia journals.co.zaajol.info. Studies administering this compound intravenously during vagal stimulation with insulin in normal subjects and patients with peptic ulcers showed significant reductions in gastric acid output. nih.govbmj.com. In both groups, there were reductions of approximately 70-71% in gastric-acid output compared to control tests nih.govbmj.com. This decreased acid output was attributed to a reduction in both the volume of secretion and the acid concentration nih.govbmj.com.

Food-Stimulated Secretion

This compound reduces the amount of gastric acid released in response to food drugbank.com. Studies investigating the effect of oral this compound on food-stimulated acid secretion have shown significant inhibition jci.org. For instance, doses of this compound ranging from 50 mg to 400 mg demonstrated a dose-dependent reduction in acid secretion after a meal in patients with duodenal ulcers jci.org. A 100 mg dose suppressed acid secretion by 63 meq, while a 400 mg dose reduced it by 91 meq over a 3-hour period post-meal, compared to control jci.org. The combination of this compound with isopropamide, an anticholinergic, resulted in an even greater reduction in food-stimulated secretion jci.org.

Cholinergic Stimuli (e.g., Carbachol, Pilocarpine, 2-deoxy-d-glucose)

This compound has been shown to inhibit gastric acid secretion stimulated by cholinergic stimuli ajol.info. While specific detailed data on carbachol, pilocarpine, and 2-deoxy-d-glucose stimulation in the context of this compound's effects were not extensively detailed in the provided snippets, the general classification of this compound inhibiting cholinergically stimulated secretion is mentioned ajol.info. Cholinergic agonists like carbachol and pilocarpine are known to stimulate gastric secretion wikipedia.orgwikipedia.org. 2-deoxy-d-glucose is also used to stimulate gastric acid secretion via a vagal pathway leading to hypoglycemia researchgate.netnih.gov. The inhibitory effect of this compound on insulin-induced hypoglycemia secretion, which is a vagally mediated stimulus, further supports its ability to affect pathways influenced by cholinergic activity nih.govbmj.com.

Effects on Pepsin Secretion

The effect of this compound on pepsin secretion appears to be less pronounced than its effect on acid secretion bmj.comnih.gov. Studies have indicated that this compound inhibits the secretion of acid more significantly than it inhibits pepsin secretion bmj.comnih.gov. One study in conscious cats found that while this compound equally inhibited histamine and pentagastrin-stimulated acid secretion, it did not inhibit pentagastrin-stimulated pepsin secretion capes.gov.br. This suggests a differential effect of this compound on the mechanisms regulating acid versus pepsin release.

Data Tables

Interactive data tables based on the research findings:

| Stimulus | This compound Effect on Acid Secretion | Reported Inhibition (%) | Notes |

| Histamine | Inhibition | Not specified (significant reduction) journals.co.za | Directly blocks H2 receptors drugbank.com. |

| Pentagastrin | Inhibition | ~51% (oral, 200mg dose) ajol.info | Reduces maximal response and sensitivity bmj.comnih.gov. Additive effect with anticholinergics journals.co.za. |

| Insulin Hypoglycemia | Inhibition | 70-71% (intravenous) nih.govbmj.com | Affects vagally-induced secretion nih.govbmj.com. |

| Food | Inhibition | Dose-dependent reduction jci.org | Significant reduction observed with increasing doses jci.org. |

| Cholinergic Stimuli (General) | Inhibition | Not specified ajol.info | Effect on specific agents like carbachol, pilocarpine, 2-DG noted as general inhibition ajol.info. |

| Gastric Parameter | This compound Effect |

| Gastric Volume | Reduction |

| Gastric Acidity | Reduction |

| Pepsin Secretion | Less Inhibition than Acid |

Comparative Pharmacology

Potency Relative to Burimamide

This compound was developed as a more potent analog of burimamide, the first identified histamine H2-receptor antagonist. wikipedia.org Burimamide was found to be largely inactive at physiological pH. wikipedia.org Structural modifications to burimamide, including the addition of a sulfide group and a methyl group to the imidazole ring, led to the development of this compound, which demonstrated increased bioavailability and potency. wikipedia.org this compound is approximately ten times more potent than burimamide in in vitro tests for H2-antagonist activity. researchgate.netnih.gov In vivo, this compound is also more effective than burimamide when administered orally and is nearly five times more active as an antagonist of histamine or pentagastrin-stimulated secretion. researchgate.netnih.gov

Data Table: Relative Potency of this compound vs. Burimamide

| Compound | In vitro H2-Antagonist Activity | In vivo Antagonist Activity (Histamine/Pentagastrin-stimulated secretion) |

| Burimamide | 1x | 1x |

| This compound | ~10x | ~5x |

Interactive Feature Suggestion: This table could be interactive, allowing users to click on each compound to see a brief description of its significance in H2-receptor antagonist development.

Comparison with Subsequent H2-Receptor Antagonists (e.g., Cimetidine)

This compound served as an intermediate compound in the development of cimetidine, a highly successful anti-ulcer drug. medicinesfaq.comwikipedia.org Both this compound and cimetidine are competitive H2-receptor antagonists and effective inhibitors of gastric secretion in animals and humans, exhibiting similar qualitative and quantitative pharmacological properties. researchgate.net In in vitro tests for H2-antagonist activity, both compounds are about ten times as potent as burimamide. However, in vivo, cimetidine is approximately twice as active as this compound as an inhibitor of gastric secretion. Studies comparing this compound, cimetidine, and ranitidine in inhibiting gastric acid secretion in dogs showed that this compound was slightly less active than cimetidine. bmj.com

Data Table: Comparative Potency of this compound and Cimetidine

| Compound | In vitro H2-Antagonist Activity (Relative to Burimamide) | In vivo Gastric Secretion Inhibition (Relative to this compound) |

| This compound | ~10x | 1x |

| Cimetidine | ~10x | ~2x |

Interactive Feature Suggestion: This table could allow users to toggle between in vitro and in vivo potency comparisons or include a third column for ranitidine if desired, updating the data dynamically.

Other Pharmacological Actions

Beyond its primary action as an H2-receptor antagonist, this compound has been observed to have other pharmacological effects.

Effects on Gastric Bacterial Flora

One of the observed actions of this compound is an increase in gastric bacterial flora, including nitrate-reducing organisms. drugbank.commedicinesfaq.comchemsrc.com This effect is also associated with cimetidine, another H2-receptor antagonist, which has been shown to cause major increases in total bacterial counts and nitrate-reducing organisms in gastric juice, suggesting the establishment of a flora including "faecal" organisms. nih.gov

Impact on Histamine Metabolism

Studies have investigated the impact of this compound on histamine metabolism. In patients with duodenal ulcers, this compound treatment resulted in an increased excretion of 1,4-methylhistamine and a decreased excretion of histamine in the urine. karger.comkarger.com The significance of this observation in relation to this compound's mechanism of action has been discussed, suggesting that stimulating histamine methyltransferase (HMT) activity might contribute to the inhibition of gastric secretion. karger.com In vitro studies using guinea pig gastric mucosa also showed that this compound could block the stimulation of adenylate cyclase by histamine and its active methyl derivative. jci.orgscispace.com

Data Table: Effect of this compound on Urinary Histamine Metabolites

| Metabolite | Effect of this compound Treatment (Urinary Excretion) |

| Histamine | Decreased |

| 1,4-methylhistamine | Increased |

Interactive Feature Suggestion: This table could include a brief explanation of the enzymes involved in the metabolism of histamine to these products upon clicking the metabolite names.

Interactions with Cytochrome P450 Enzyme System

This compound has been shown to inhibit many of the isoenzymes of the hepatic cytochrome P450 (CYP) enzyme system. drugbank.commedicinesfaq.comchemsrc.com This is a property shared with cimetidine, which is known to be a potent inhibitor of several CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. wikipedia.orgbionity.comnih.govkaya.in This inhibition of CYP enzymes by H2-receptor antagonists like this compound and cimetidine can lead to pharmacokinetic drug interactions, affecting the metabolism of other medications. wikipedia.orgbionity.comnih.govkaya.in

Effects on Noradrenaline Turnover in Rat Brain

Studies have investigated the influence of this compound on noradrenaline turnover in the rat brain. Intracerebroventricular administration of this compound at a dose of 800 micrograms in rats enhanced the accumulation of DOPA in brain areas where noradrenaline predominates following inhibition of DOPA decarboxylase. nih.gov Furthermore, this compound accelerated the disappearance of noradrenaline induced by alpha-methyltyrosine in the brain, both under normal conditions and after the administration of clonidine. nih.gov These findings suggest that this compound may stimulate the release of noradrenaline in the brain. nih.gov This potential effect on noradrenaline release could contribute to this compound's ability to antagonize clonidine-induced hypotension. nih.gov However, one study indicated that this compound alone did not affect brain noradrenaline turnover and did not influence the clonidine-induced reduction in brain noradrenaline turnover, suggesting that the decrease in catecholamine turnover induced by clonidine might be independent of any direct effect on H₂ receptors under the tested conditions. oup.com

Potential Regulation of Gastrointestinal Motility and Intestinal Secretion

This compound appears to have a role in regulating gastrointestinal motility and intestinal secretion. drugbank.com Research in pylorus-occluded rats demonstrated that this compound significantly reduced the volume of gastric secretion and total acid output. nih.gov This effect was more pronounced in stressed rats compared to unrestrained groups. nih.gov Stress itself was observed to reduce both parameters. nih.gov While the primary focus of this compound is its H₂-receptor antagonism leading to reduced gastric acid secretion, studies suggest that H₂ receptors may also be involved in gastric motility. nih.gov An investigation using the totally isolated canine stomach perfused with homologous blood showed that this compound significantly inhibited the concentration and output of HCl stimulated by histamine or bethanechol chloride. karger.com At certain stages of this compound infusion or following it, a complete absence of titratable H⁺ was observed. karger.com These results suggest that this compound's action might not be exclusively limited to H₂-receptor antagonism and could involve effects on muscarinic receptors as well, or support the hypothesis that histamine is a final common mediator for various gastric acid secretion stimuli. karger.com

Effects on Colon Cancer Cell Proliferation in Animal Models

Investigations have explored the effects of this compound on colon cancer cell proliferation in animal models. An early study suggested that a histamine H₂ receptor agonist stimulated cellular proliferation in dimethylhydrazine-induced colonic carcinoma in rats, an effect that was reversed by this compound and another H₂ receptor antagonist, cimetidine. ecancer.orgnih.govtaylorandfrancis.com This indicated a potential inhibitory effect of H₂ receptor antagonists on histamine-stimulated tumor growth in this model. ecancer.orgnih.govtaylorandfrancis.com Initial results also hinted that treatment with this compound could potentially slow tumor growth and increase survival in sarcoma-bearing mice. ecancer.orgnih.gov While much of the subsequent research in this area shifted towards cimetidine, the early findings with this compound provided a basis for exploring the role of histamine H₂ receptors in cancer cell proliferation in animal models. ecancer.orgnih.gov

Structure-activity Relationship Sar and Rational Drug Design

Molecular Modifications from Burimamide to Metiamide

Burimamide was the first identified histamine H2 receptor antagonist, but its activity was deemed too low for oral administration at physiological pH. wikipedia.orguomustansiriyah.edu.iq Modifications were therefore undertaken to improve its pharmacological profile, leading to the development of this compound. wikipedia.orgsci-hub.se

Role of Sulfide and Methyl Groups in Enhancing Potency and Bioavailability

Two key structural changes were introduced to the Burimamide molecule to yield this compound: the addition of a sulfide group in the side chain and a methyl group at the 4-position of the imidazole ring. wikipedia.org

Replacing a methylene group in the side chain of Burimamide with a sulfide linkage resulted in Thiaburimamide, which showed enhanced antagonistic activity and a lower pKa for the imidazole ring. This modification was based on the theory that reducing the proportion of the ionized imidazole tautomer would be beneficial for receptor binding and activity.

The subsequent addition of a methyl group to the 4-position of the imidazole ring in Thiaburimamide further increased antagonist activity, leading to this compound, which is approximately 10 times more potent than Burimamide in inhibiting histamine-stimulated gastric acid release. wikipedia.org The methyl group, being electron-donating, was strategically placed to influence the basicity of the imidazole ring nitrogens, particularly favoring the Nτ tautomer, which was hypothesized to be the preferred form for H2 receptor binding. uomustansiriyah.edu.iqeopcw.com The longer thioether linkage also contributes to increased flexibility of the side chain, potentially aiding in correct orientation for receptor binding. uomustansiriyah.edu.iq

Dynamic Structure-Activity Analysis

The design and synthesis of this compound involved a rational approach aimed at favoring a specific tautomeric form of the imidazole ring, a strategy sometimes referred to as dynamic structure-activity analysis. uomustansiriyah.edu.iq This approach considers the different forms a molecule can take and how these forms might interact with the receptor. uomustansiriyah.edu.iq

Influence of Imidazole Ring Tautomerism and pKa

The imidazole ring of histamine and its analogues can exist in different tautomeric and protonated forms depending on the pH. uomustansiriyah.edu.iquwec.edu At physiological pH, the ionization state and the preferred tautomer of the imidazole ring significantly influence binding to the H2 receptor. uomustansiriyah.edu.iquwec.edu

Burimamide's electron-donating side chain resulted in a higher pKa for its imidazole ring (7.25) compared to histamine (5.74), leading to a higher percentage of the ionized form at pH 7.4 (40% for Burimamide vs. approximately 3% for histamine). uomustansiriyah.edu.iquwec.edu This higher ionization was thought to be detrimental to receptor binding. uwec.edu

The introduction of the sulfide group in Thiaburimamide lowered the imidazole pKa to 6.25, reducing the ionized population. The addition of the 4-methyl group in this compound further influenced the tautomeric equilibrium, favoring the Nτ-H tautomer (Tautomer I). uomustansiriyah.edu.iq While the methyl group also increased the pKa slightly to 6.80, resulting in 20% ionization at pH 7.4, the beneficial effect on activity due to the increased population of the preferred tautomer outweighed the effect of increased ionization compared to Burimamide. uomustansiriyah.edu.iq

Here is a table summarizing the pKa and approximate ionization at pH 7.4 for Histamine, Burimamide, and this compound:

| Compound | Imidazole pKa | Approximate % Ionized at pH 7.4 |

| Histamine | 5.74 | ~3% |

| Burimamide | 7.25 | ~40% |

| This compound | 6.80 | ~20% |

Structural Basis for H2-Receptor Antagonism Selectivity

Histamine acts on different receptors (H1, H2, H3, H4) to elicit various physiological responses. researchgate.net H2 receptor antagonists, like this compound, are designed to selectively block the effects mediated by the H2 receptor, particularly the stimulation of gastric acid secretion. wikipedia.orgpharmakb.com

SAR studies on histamine and its analogues revealed key structural requirements for binding to H1 and H2 receptors. uomustansiriyah.edu.iq While both receptors involve interactions with a heteroaromatic ring and a nitrogen atom in the side chain, the specific binding regions and preferred molecular conformations differ. uomustansiriyah.edu.iq

For H2 receptor antagonism, it was proposed that antagonists bind to a different polar region of the receptor compared to agonists. scribd.com This antagonist binding region is thought to be further from the imidazole binding region, leading to a receptor conformation that blocks activation. scribd.com The structural features of this compound, including its imidazole ring and the modified side chain with the thiourea group, contribute to its ability to bind selectively to the H2 receptor and exert an antagonistic effect. uomustansiriyah.edu.iqapexbt.com Molecular modeling studies have provided insights into the binding modes of H2 receptor antagonists like this compound at the receptor site. researchgate.netmdpi.com

Modifications from this compound to Cimetidine and their SAR Implications

Despite its enhanced potency and bioavailability compared to Burimamide, clinical trials with this compound revealed unacceptable side effects, specifically agranulocytosis and kidney damage, which were potentially linked to the thiourea group. wikipedia.orguomustansiriyah.edu.iqsci-hub.se This necessitated further structural modification, leading to the development of Cimetidine. wikipedia.orgacs.orgsci-hub.se

Replacement of Thiourea Group and its Rationale

The primary modification from this compound to Cimetidine involved the replacement of the thiourea group with a cyanoguanidine moiety. wikipedia.orgsci-hub.senih.gov This change was driven by the hypothesis that the thiourea group was responsible for the observed toxicity. wikipedia.orguomustansiriyah.edu.iqsci-hub.sescribd.com

The rationale behind choosing the cyanoguanidine group as a replacement was to find a functional group with similar physicochemical properties to the thiourea, particularly in terms of polarity and hydrogen bonding capacity, but with a better safety profile. wikipedia.orguomustansiriyah.edu.iqscribd.com The cyanoguanidine group is planar and similar in size to the thiourea group, allowing it to potentially interact with the same binding region on the receptor. uomustansiriyah.edu.iq

Crucially, the electron-withdrawing nature of the cyano group in the cyanoguanidine moiety reduces the basicity of the guanidine nitrogen atoms, preventing significant protonation at physiological pH. wikipedia.org This maintained the desired neutral character of the side chain, which was found to be important for H2 receptor antagonism, while eliminating the potentially toxic thiourea functionality. wikipedia.orgsci-hub.se This successful bioisosteric replacement resulted in Cimetidine, a potent and clinically effective H2 receptor antagonist with an improved safety profile compared to this compound. wikipedia.orgacs.orgsci-hub.se

Impact of Electron-Withdrawing Groups on Guanidine Moiety

This compound, an intermediate compound in the development of cimetidine, contains a thiourea group that was later identified as a potential cause of adverse effects, such as agranulocytosis wikipedia.orgwikipedia.org. This led to investigations into replacing the thiourea group with a more biologically compatible functionality while retaining or improving H2-receptor antagonist activity wikipedia.orguomustansiriyah.edu.iq. The guanidine group was considered a suitable replacement due to its structural similarities to the thiourea group, including planarity and potential for hydrogen bonding uomustansiriyah.edu.iq. However, a key difference lies in their basicity. The guanidine group is generally basic and ionized at physiological pH, whereas the thiourea group in this compound is neutral due to the electron-withdrawing effect of the C=S group uomustansiriyah.edu.iquwec.edu.

To address the basicity of the guanidine group and make it less ionized at physiological pH, the strategy involved incorporating strongly electron-withdrawing substituents onto the nitrogen atoms of the guanidine moiety wikipedia.orguomustansiriyah.edu.iq. This modification aimed to reduce the pKa of the guanidine group, bringing it closer to the neutral state of the thiourea group in this compound and thus preserving activity in a physiological environment wikipedia.org.

Research findings demonstrated that strongly electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN) groups, were particularly effective in reducing the basicity and ionization of the guanidine group wikipedia.orguomustansiriyah.edu.iq. The pKa values for cyanoguanidine and nitroguanidine were reported to be 0.4 and 0.9, respectively, values similar to the pKa of thiourea itself (-1.2) uomustansiriyah.edu.iq.

Analogues of this compound featuring either a nitroguanidine or a cyanoguanidine group in place of the thiourea were synthesized and evaluated for their H2-receptor antagonist activity uomustansiriyah.edu.iq. These studies revealed that both the nitroguanidine and cyanoguanidine analogues exhibited comparable antagonist activities to this compound uomustansiriyah.edu.iq. Notably, the cyanoguanidine analogue, which was later named cimetidine, proved to be the more potent compound and was selected for further clinical development uomustansiriyah.edu.iq. The cyanoguanidine moiety in cimetidine acts as a bio-isostere for the thiourea group in this compound; both groups are polar but essentially neutral at physiological pH and have low partition coefficients scribd.com.

The following table illustrates the impact of replacing the thiourea group with guanidine and substituted guanidine moieties on the basicity and relative activity:

| Moiety | Substituent | Basicity / Ionization at pH 7.4 | pKa | Relative Antagonist Activity (vs. This compound) |

| Thiourea | - | Neutral | -1.2 | 1x (this compound) |

| Guanidine | - | Basic / Ionized | High | Much less activity (~5% of this compound) wikipedia.org |

| Guanidine | Nitro (-NO₂) | Less basic / Less ionized | 0.9 | Comparable to this compound uomustansiriyah.edu.iq |

| Guanidine | Cyano (-CN) | Less basic / Less ionized | 0.4 | Comparable to this compound, more potent uomustansiriyah.edu.iq |

Note: The relative activity values are based on findings comparing analogues to this compound.

This research highlights the critical role of electron-withdrawing groups in modulating the physicochemical properties of the guanidine moiety, enabling it to function as a neutral, polar group similar to the thiourea in this compound, which is essential for effective H2-receptor antagonism at physiological pH wikipedia.orgscribd.com.

General Principles of H2-Receptor Antagonist SAR

The development of H2-receptor antagonists, including this compound and its successors, was guided by structure-activity relationship (SAR) studies that built upon the structure of histamine, the endogenous agonist wikipedia.orguomustansiriyah.edu.iq. The goal was to design molecules that would bind to the H2 receptor but block its activation uomustansiriyah.edu.iq.

General principles derived from SAR studies of H2-receptor antagonists include:

Imidazole Ring (or Bioisosteres): The imidazole ring is a key feature derived from histamine. While the imidazole ring itself is not strictly required for H2-receptor antagonism, other heterocyclic rings can serve as bioisosteres youtube.com. For instance, ranitidine utilizes a furan ring, and famotidine and nizatidine incorporate a thiazole ring youtube.com. The imidazole ring in histamine and early antagonists like burimamide can exist in different tautomeric and protonated forms depending on the pH uomustansiriyah.edu.iq. Modifications to the imidazole ring, such as the addition of a methyl group at the 4-position as seen in this compound, can influence the favored tautomeric form and impact activity uomustansiriyah.edu.iq.

Flexible Chain: A flexible chain separating the heterocyclic ring from the polar terminal group is crucial for optimal antagonist activity youtube.com. Studies indicated that a chain equivalent to a four-carbon chain appears necessary youtube.com. The presence of a thioether link (-S-) within this chain, as found in this compound and cimetidine, is acceptable and contributes to activity youtube.com.

Polar, Non-Basic Terminal Group: The terminal nitrogen-containing group should be polar and non-basic for maximal antagonistic activity youtube.com. This is a key differentiation from histamine, which has a basic amino group that is protonated at physiological pH and involved in ionic binding for agonist activity uomustansiriyah.edu.iq. Antagonists, like this compound with its neutral thiourea group and cimetidine with its neutral cyanoguanidine group, interact with a different polar region of the receptor, likely through hydrogen bonding uomustansiriyah.edu.iquwec.edu. The antagonist activity generally varies inversely with the hydrophilic character of this terminal group, although exceptions exist youtube.com.

The progression from histamine (agonist) to partial antagonists like Nα-guanylhistamine, and then to competitive antagonists like burimamide, this compound, and cimetidine, illustrates the refinement of these SAR principles wikipedia.orguomustansiriyah.edu.iq. Early antagonists like burimamide, while specific competitive antagonists, had limitations in potency and oral bioavailability, partly due to the ionization state of the imidazole ring at physiological pH wikipedia.orgwikipedia.orgwikipedia.org. This compound, with the addition of a methyl group on the imidazole ring and a thioether link, showed enhanced activity and improved oral bioavailability compared to burimamide wikipedia.orgapexbt.com. The subsequent development of cimetidine from this compound, by replacing the thiourea with a cyanoguanidine group, further refined the SAR by addressing toxicity concerns while maintaining potent H2-receptor antagonism through a neutral, polar terminal group wikipedia.orgwikipedia.orguomustansiriyah.edu.iq.

These SAR studies collectively demonstrated that effective H2-receptor antagonists require a specific arrangement of a heterocyclic ring (or bioisostere), a flexible chain, and a polar, non-basic terminal group to achieve optimal binding to the antagonist site on the receptor, distinct from the agonist binding site uomustansiriyah.edu.iquwec.eduyoutube.com.

Pre-clinical and Clinical Evaluation

In Vitro Studies

Pre-clinical evaluation of metiamide included various in vitro studies to understand its mechanism of action and effects at the cellular level.

Receptor Binding Assays

Receptor binding assays were conducted to assess the affinity and specificity of this compound for histamine receptors. Studies using a microsomal fraction from isolated frog gastric mucosa investigated the binding of labeled histamine and labeled this compound, as well as the competition between them. The data suggested the presence of two independent binding sites for both histamine and this compound, although competition studies did not fully support the independence of these sites. nih.gov The dissociation kinetics of labeled this compound in the presence of unlabeled this compound indicated cooperativity. nih.gov this compound has been characterized as a histamine H₂ receptor antagonist wikipedia.orgmedchemexpress.com.

Inhibition of Histamine-Stimulated Activities in Isolated Tissues (e.g., Guinea Pig Atrium)

This compound's ability to inhibit histamine-stimulated activities was evaluated in various isolated tissue preparations. In isolated guinea-pig atria, which possess H₂ receptors, this compound acted as a competitive antagonist of histamine. researchgate.net The concentration of this compound required to occupy half the receptors at equilibrium (KB) was reported as 0.92 µM in guinea-pig heart muscle, demonstrating approximately 10-fold higher activity compared to burimamide in this tissue. apexbt.com Studies on isolated rat uteri also showed this compound's activity as an H₂ antagonist. ajol.info this compound showed no efficacy on H₁ receptors or responses mediated by isoprenaline even at high concentrations, suggesting its selectivity for the H₂ receptor. apexbt.com

Effects on Bone Marrow Progenitor Cells

Studies investigated the effects of this compound on bone marrow progenitor cells in vitro. This compound, along with cimetidine, was found to inhibit myeloid colony formation by bone marrow cells from normal volunteers at sufficiently high concentrations. nih.gov The inhibitory effect of this compound occurred at lower concentrations compared to cimetidine, with 50% inhibition of normal granulocyte-macrophage colony formation observed at 250 µg/ml and 95% inhibition at 350 µg/ml. nih.gov Further studies using murine bone marrow assessed the sensitivity of committed haemopoietic cells and the marrow stromal microenvironment to this compound toxicity. nih.gov Fibroblast progenitors (CFU-F) were found to be more susceptible to inhibition by this compound than granulocyte/macrophage progenitor cells (CFU-GM), with ID₅₀ values of 17 µg/ml and 180 µg/ml, respectively. nih.gov Inhibition of CFU-GM required the continuous presence of the drug, while CFU-F were similarly inhibited by either short-term or prolonged incubation with this compound. nih.gov

Here is a summary of in vitro findings on bone marrow progenitor cells:

| Cell Type | Species | Assay | This compound Effect | IC₅₀ or ID₅₀ (µg/ml) | Citation |

| Granulocyte-macrophage colony formation | Human | Colony formation | Inhibition | 250 (50% inhib) | nih.gov |

| Granulocyte-macrophage colony formation | Human | Colony formation | Inhibition | 350 (95% inhib) | nih.gov |

| Fibroblast progenitors (CFU-F) | Murine | Colony formation | Inhibition | 17 | nih.gov |

| CFU-GM | Murine | Colony formation | Inhibition | 180 | nih.gov |

These in vitro findings suggest that at sufficiently high concentrations, this compound can inhibit human bone marrow myeloid colony formation and that bone-marrow stromal cells may be particularly sensitive to its effects. nih.govnih.gov

In Vivo Animal Models

In vivo studies in various animal models were crucial in evaluating this compound's effects on gastric secretion and its potential as an anti-ulcer agent.

Gastric Secretion Studies in Rats, Dogs, Cats, Pigs, and Baboons

This compound was evaluated for its ability to inhibit gastric acid secretion stimulated by various secretagogues in multiple animal species.

In rats, this compound inhibited gastric acid secretion stimulated by histamine and pentagastrin in the lumen-perfused stomach of anesthetized rats. ajol.info It was also active against basal secretion in gastric fistula rats. In stressed pylorus-occluded rats, this compound significantly reduced the volume of gastric secretion and total acid output, similar to atropine. nih.gov this compound also reduced the incidence of gastric stress ulcers in rats. nih.gov

In dogs, this compound inhibited acid secretion stimulated by histamine from both Heidenhain pouches and gastric fistulas. apexbt.com It also inhibited acid secretion stimulated by pentagastrin and liver extract in dogs. apexbt.com Studies in conscious Heidenhain pouch dogs showed that this compound inhibited acid secretion maximally stimulated by histamine. ajol.info

While the provided text mentions studies in cats, pigs, and baboons in the context of toxicity studies ajol.info, specific data on gastric secretion studies in pigs and baboons were not detailed in the search results. Studies in cats with gastric fistulas confirmed that N-methylhistamine and N-dimethylhistamine are more potent stimulators of gastric secretion than histamine. nih.gov Although this highlights gastric secretion studies in cats, it does not provide data on this compound's effects in this species from the search results.

Here is a summary of gastric secretion findings in rats and dogs:

| Species | Preparation | Stimulus | This compound Effect | Citation |

| Rat | Anesthetized, lumen-perfused | Histamine | Inhibits acid secretion | ajol.info |

| Rat | Anesthetized, lumen-perfused | Pentagastrin | Inhibits acid secretion | ajol.info |

| Rat | Gastric fistula | Basal | Inhibits secretion | |

| Rat | Stressed, pylorus-occluded | Endogenous | Reduces secretion volume and acid output | nih.gov |

| Dog | Heidenhain pouch & Gastric fistula | Histamine | Inhibits acid secretion | apexbt.com |

| Dog | Heidenhain pouch & Main stomach | Pentagastrin | Inhibits acid secretion | apexbt.com |

| Dog | Heidenhain pouch & Main stomach | Liver extract | Inhibits acid secretion | apexbt.com |

Evaluation in Conscious Heidenhain Pouch Dogs and Gastric Fistula Rats

This compound's effects were specifically investigated in conscious Heidenhain pouch dogs and gastric fistula rats, which are established models for studying gastric secretion.

In conscious Heidenhain pouch dogs, intravenous injection of this compound inhibited acid secretion stimulated by both histamine and pentagastrin. ajol.info The dose required to reduce the maximal plateau of acid secretion by 50% (ED₅₀) was estimated. ajol.info Oral administration of this compound was also effective in inhibiting histamine-stimulated acid secretion in Heidenhain pouch dogs, with an estimated oral ED₅₀. ajol.info While intravenous this compound inhibited carbachol-stimulated secretion at a higher dose, continuous infusion effective against histamine and pentagastrin did not inhibit carbachol effects, suggesting different pathways. ajol.info

In conscious gastric fistula rats, the oral ED₅₀ of this compound for inhibition of basal secretion was determined. ajol.info Studies in conscious Heidenhain pouch rats investigated the inhibition by this compound of gastric acid secretion in response to histamine (in the presence of mepyramine), pentagastrin, and bethanechol. nih.gov this compound significantly inhibited the acid secretory responses to histamine (potentiated by mepyramine) and pentagastrin, reducing both secretory volume and acid concentration. nih.gov At a lower dose, this compound did not inhibit bethanechol-stimulated secretion, but a higher dose produced significant inhibition by reducing acid concentration without a significant decrease in volume. nih.gov These results in rats were consistent with the view that histamine and pentagastrin share a common pathway in stimulating gastric acid secretion. nih.gov

Here is a summary of findings in conscious Heidenhain pouch dogs and gastric fistula rats:

| Species | Preparation | Stimulus | Route | This compound Effect | Citation |

| Dog | Conscious Heidenhain Pouch | Histamine, Pentagastrin | Intravenous | Inhibits maximal acid secretion (ED₅₀ estimated) | ajol.info |

| Dog | Conscious Heidenhain Pouch | Histamine | Oral | Inhibits acid secretion (Oral ED₅₀ estimated) | ajol.info |

| Dog | Conscious Heidenhain Pouch | Carbachol | Intravenous | Inhibited at higher dose, not by continuous infusion effective against histamine/pentagastrin | ajol.info |

| Rat | Conscious Gastric Fistula | Basal | Oral | Inhibits basal secretion (Oral ED₅₀ estimated) | ajol.info |

| Rat | Conscious Heidenhain Pouch | Histamine (with mepyramine), Pentagastrin | Intravenous | Significantly inhibited secretion (volume and concentration) | nih.gov |

| Rat | Conscious Heidenhain Pouch | Bethanechol | Intravenous | Inhibited at higher dose (acid concentration only) | nih.gov |

Studies on Systemic Effects in Various Animal Species

Pre-clinical studies in various animal species were conducted to evaluate the systemic effects and toxicity of this compound. In rats and dogs, repeated dose studies of up to a year were performed ajol.info. Acute toxicity studies in dogs showed that some animals died with pulmonary oedema and pleural effusions after receiving single oral doses exceeding 50 mg/kg . This acute toxicity was not observed in eight other species studied, even at doses up to 900 mg/kg .

In repeated dose studies, daily doses of 162 mg/kg in dogs over a 3-month period resulted in renal tubular necrosis and centrilobular necrosis of the liver in most animals . A low incidence of agranulocytosis was also noted among these dogs . Examination of bone marrow in affected animals suggested that the granulocytopenia was due to maturation arrest in the myeloid series ajol.info. These effects were shown to be readily reversible upon withdrawal of this compound treatment ajol.info. Subtle effects on thyroid histology were also observed in both rats and dogs at the end of a 3-month study, though no thyroid abnormalities were reported after one-year studies ajol.info.

Studies in anesthetized greyhounds investigated the effect of this compound on coronary blood flow (CBF). Histamine infusions increased CBF in a dose-related manner. Simultaneous infusion of this compound (100 µ g/min ) produced a parallel displacement of the histamine dose-response curve to the right, indicating H2-receptor blockade in the coronary circulation ahajournals.orgahajournals.org. This suggests that histamine-induced coronary vasodilation is mediated, in part, by H2 receptors ahajournals.org.

Early Human Clinical Trials

Early clinical trials in humans aimed to assess this compound's effects on gastric acid secretion, serum gastrin levels, ulcer healing, and symptom relief in patients with peptic ulceration and oesophagitis.

Studies in human volunteers confirmed that this compound was effective in inhibiting maximal gastric acid secretion when administered intravenously or via nasogastric tube ajol.info. Infusion of this compound at 2.14 mg/kg/h significantly inhibited acid concentration, total acid output, and pepsin output stimulated by histamine (40 µg/kg/h) ajol.info. This compound infusion also inhibited pentagastrin-stimulated acid and pepsin output and acid concentration under similar experimental conditions ajol.info. The time course of action of this compound on histamine- or pentagastrin-stimulated secretion was similar in humans, rats, and dogs ajol.info. Instilling 1930 mg of this compound in solution into the duodenum resulted in an average 60% inhibition of histamine-stimulated acid secretion ajol.info.

This compound, as an H2-receptor blocker, was shown to inhibit basal and meal-stimulated gastric acid secretion in patients with duodenal ulcer nih.gov. In patients with duodenal ulcers, a 400 mg dose of this compound almost completely abolished food-stimulated acid secretion, whereas the maximum tolerated dose of the anticholinergic drug isopropamide only suppressed it by 35% jci.org. A dose-response curve indicated that a 50 mg dose of this compound was required to suppress food-stimulated acid secretion by 50% jci.org. Doses of 100 mg, 200 mg, and 300 mg inhibited secretion by 70-80%, while 400 mg inhibited secretion by 96% jci.org. This compound also significantly reduced pentagastrin-stimulated and overnight secretion of acid and pepsin in patients with duodenal and gastric ulcers bmj.com.

Studies investigated the effect of this compound on serum gastrin levels in humans. This compound, while inhibiting gastric acid secretion, did not lower basal serum gastrin concentration in humans bmj.comnih.gov. Some studies observed marginally higher serum gastrin responses after food stimulation when preceded by this compound bmj.comnih.gov. The administration of this compound did not affect the prolonged serum gastrin response to feeding observed in patients with duodenal ulceration nih.govoup.com.

Early clinical experience with this compound in patients with peptic ulcer or oesophagitis demonstrated healing of duodenal and gastric ulcers nih.govkarger.com. Placebo-controlled trials in outpatients indicated this compound's efficacy in promoting the healing of endoscopically diagnosed duodenal ulceration nih.gov.

In pilot studies, administration of this compound resulted in relief of pain within a week in the majority of patients with peptic ulcer or oesophagitis nih.govkarger.com. Clinical trials also demonstrated the ability of this compound to provide symptomatic relief for ulcerous patients wikipedia.org. Placebo-controlled studies on cimetidine, a successor to this compound, also showed efficacy in relieving heartburn and other symptoms of reflux in patients with GERD and promoting healing of oesophageal erosions and ulcers medcentral.com.

Efficacy in Duodenal and Gastric Ulcer Healing

Toxicological Findings and Clinical Implications

Toxicological studies revealed significant findings with this compound, particularly concerning haematological effects. Repeated dose studies in dogs showed a low incidence of agranulocytosis, which was reversible upon withdrawal of the drug ajol.info. This agranulocytosis was attributed to maturation arrest in the myeloid series in the bone marrow ajol.info.

The haematological abnormalities, particularly agranulocytosis, observed during clinical trials led to the withdrawal of this compound from clinical use nih.gov. The presence of a thioureido group in this compound was believed to be a potential factor contributing to these toxic effects researchgate.net. The subsequent development of cimetidine, a non-thiourea H2-receptor antagonist, showed similar pharmacological properties to this compound but importantly, the haematological abnormalities seen with this compound were not reported with cimetidine, except for rare cases of transient neutropenia nih.gov. This difference in toxicity profiles suggested that the severe toxic effects observed with this compound were likely not a consequence of its H2-receptor antagonist activity itself, but rather related to its chemical structure, specifically the thiourea group researchgate.net.

While this compound showed promise in inhibiting gastric acid secretion and promoting ulcer healing, its clinical use was limited by these toxicological findings, particularly the risk of agranulocytosis.

Occurrence of Agranulocytosis in Clinical Trials

During clinical trials, an unacceptable number of patients treated with this compound developed agranulocytosis, a severe reduction in the number of granulocytes (a type of white blood cell) in the blood. wikipedia.org This hematological toxicity was a significant concern and a primary reason for suspending this compound from widespread clinical use. The agranulocytosis observed with this compound was found to be readily reversible upon discontinuation of the drug.

Renal Damage and Liver Necrosis in Animal Studies

Repeated dose toxicity studies in animals revealed evidence of renal and hepatic damage. In a 3-month study in dogs, daily oral doses of 162 mg/kg of this compound resulted in renal tubular necrosis and centrilobular necrosis of the liver in most animals. Studies in rats receiving daily doses of 366 mg/kg for 90 days or more also showed lesions in the proximal renal tubules. These findings indicated a potential for this compound to cause damage to the kidneys and liver at certain dose levels in animal models.

Pulmonary Oedema and Pleural Effusions in Animal Studies

Acute toxicity studies in dogs demonstrated that single oral doses of this compound greater than 50 mg/kg could lead to death in some animals, associated with the occurrence of pulmonary oedema and pleural effusions. ajol.info This effect was not observed in other animal species tested, even at much higher doses. ajol.info

Thyroid Histology Observations in Animal Studies

Subtle effects on thyroid histology were observed in both rats and dogs at the end of 3-month studies with this compound. ajol.info However, no thyroid abnormalities were reported in the longer 1-year studies in these species. ajol.info In rats, daily doses of 366 mg/kg this compound for 90 days or more possibly produced slight hyperplasia of the thyroid.

Effects on Bone Marrow Hematopoiesis

Studies investigating the effects of this compound on bone marrow hematopoiesis have been conducted. In vitro studies using murine bone marrow showed that this compound had toxic effects on both bone-marrow stromal fibroblast progenitors (CFU-F) and granulocyte/macrophage progenitor cells (CFU-GM). nih.gov CFU-F were found to be more susceptible to inhibition by this compound than CFU-GM. nih.gov Examination of bone marrow in dogs that developed agranulocytosis suggested that the condition was due to maturation arrest in the myeloid series. ajol.info In vitro studies using human bone marrow cells also indicated that this compound could inhibit myeloid colony formation at sufficiently high concentrations. capes.gov.br

Other Reported Biochemical and Physiological Changes in Human Trials

In a 28-day open trial in patients with duodenal ulcer disease, this compound treatment was associated with small but significant rises in plasma creatinine, serum glutamic oxaloacetic transaminase, and serum lactate dehydrogenase. nih.gov Small quantities of amino acids also appeared in the urine, and a slight increase in heart size was observed. nih.gov Fasting serum cholecystokinin (CCK) levels were lower in patients during treatment with this compound. Serum gastrin responses after food stimulation were marginally higher when preceded by this compound. nih.gov

Comparison of this compound's Toxicity with Cimetidine

There were important differences in the toxicology profiles of this compound and cimetidine, a subsequent H2-receptor antagonist developed from this compound. Cimetidine, a non-thiourea analogue of this compound, did not show similar renal damage or hematological changes in 90-day studies in rats or dogs at equivalent doses where this compound demonstrated toxicity. researchgate.netepa.gov Specifically, the renal tubular necrosis, centrilobular liver necrosis, and agranulocytosis observed in dogs treated with this compound were not seen with cimetidine in 90-day studies, even at higher doses. The acute toxicity leading to pulmonary oedema and pleural effusions in dogs treated with high doses of this compound was also not observed with cimetidine. These differences in toxicity, particularly the absence of agranulocytosis and significant organ damage with cimetidine, made it a more favorable compound for clinical use. researchgate.net The toxicity of this compound, particularly the agranulocytosis, was proposed to be related to the presence of the thiourea group in its structure, which was replaced by a cyanoguanidine group in cimetidine. wikipedia.orgresearchgate.net

This compound: Theoretical Basis for Thiourea Group Toxicity

This compound, an early histamine H2-receptor antagonist, demonstrated efficacy in reducing gastric acid secretion and treating peptic ulcers during clinical trials. However, its development was halted due to observed toxicities, notably agranulocytosis and kidney damage in some patients and animal studies. sci-hub.seabdominalkey.comresearchgate.net These adverse effects were attributed to the presence of the thiourea functional group within the this compound molecule. sci-hub.seabdominalkey.comgoogle.com The understanding of the theoretical basis for this toxicity is rooted in the chemical properties of the thiourea group and its potential for metabolic activation.

The thiourea moiety is a known structural alert in medicinal chemistry, associated with various toxicities, including hematological effects like agranulocytosis and hepatotoxicity. researchgate.netseqt.org The toxicity linked to the thiourea group in this compound is believed to involve the formation of reactive metabolites. While the precise mechanisms are complex and not fully elucidated, research suggests that the sulfur atom in the thiourea group can undergo metabolic transformation, potentially leading to the generation of reactive intermediates that can interact with biological molecules. researchgate.net

One proposed mechanism involves oxidative metabolism of the thiourea sulfur. This can lead to the formation of reactive species, such as sulfenic acids, sulfinic acids, or sulfonyl halides, which are electrophilic and can bind covalently to nucleophilic sites on proteins and other cellular components. seqt.orgresearchgate.net Covalent binding to proteins can alter their function, potentially triggering immune responses or directly causing cellular damage. seqt.org

In the context of agranulocytosis observed with this compound and other thiourea-containing drugs like methimazole and propylthiouracil, it is hypothesized that reactive metabolites derived from the thiourea group can act as haptens. These haptens can bind to self-proteins, creating novel antigens that are recognized as foreign by the immune system. seqt.org This can lead to an immune-mediated destruction of neutrophils, resulting in agranulocytosis. The association of agranulocytosis with certain HLA genotypes in the case of other drugs associated with immune-mediated blood dyscrasias supports the involvement of an immune mechanism.

Studies comparing the toxicity of this compound with its successor, cimetidine, which lacks the thiourea group and is associated with a significantly lower incidence of agranulocytosis, provide strong structural evidence for the role of the thiourea moiety in this compound's toxicity. sci-hub.seabdominalkey.comwikipedia.orgresearchgate.net The replacement of the thiourea group with a cyanoguanidine group in cimetidine resulted in a compound with similar pharmacological activity but improved safety profile, further supporting the implication of the thiourea group in the adverse effects observed with this compound. sci-hub.seabdominalkey.comwikipedia.orgnih.gov

While direct experimental data specifically detailing the reactive metabolites of this compound's thiourea group and their interaction with biological targets in the context of its clinical toxicity is limited in the provided search results, the theoretical framework is based on the known reactivity of thioureas and the observed toxicities across a class of thiourea-containing compounds. researchgate.netnih.govbiointerfaceresearch.com Preclinical toxicity studies in animals also showed kidney damage and agranulocytosis at high doses of this compound, effects not seen with cimetidine at equivalent doses, reinforcing the link to the thiourea structure. researchgate.netresearchgate.net

The theoretical basis for the thiourea group toxicity in this compound, therefore, centers on the potential for metabolic bioactivation of the sulfur atom, leading to the formation of reactive intermediates capable of covalent binding to cellular macromolecules and potentially triggering immune-mediated responses, particularly those affecting bone marrow and kidney function. sci-hub.seabdominalkey.comresearchgate.netseqt.orgresearchgate.net

Advanced Research Methodologies and Analytical Approaches

Spectroscopic and Chromatographic Methods for Identification and Purity Assessment

Spectroscopic and chromatographic techniques have been indispensable for the identification, characterization, and purity assessment of metiamide. These methods allow for the separation of this compound from impurities and biological matrices, as well as the elucidation of its molecular structure and confirmation of its identity and purity.

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic method for the analysis of this compound. It has been employed for the determination of this compound in various contexts, including its use as an internal standard in the analysis of other H₂-receptor antagonists like ranitidine in biological fluids such as serum or plasma. researchgate.net HPLC, often coupled with detectors such as UV-Vis or mass spectrometry (MS), is fundamental for separating this compound from complex mixtures and quantifying its presence. researchgate.net

Differential-pulse polarography is another electrochemical technique that has been applied to the determination of this compound. This method involves the anodic oxidation of this compound at a dropping-mercury electrode, forming mercury salt(s). researchgate.netrsc.org Differential-pulse polarographic analysis has been performed on this compound in various formulations using a supporting electrolyte like 0.1 M sodium hydroxide solution, utilizing the peak corresponding to this oxidation process. rsc.org Studies have investigated the effects of degradation products and anti-oxidants on this determination and compared the polarographic method with HPLC. rsc.org

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are crucial for structural elucidation and confirmation. While general applications of these techniques in drug analysis are well-documented nih.govnih.govportlandpress.comijpras.com, specific details regarding the detailed NMR, IR, or UV spectra of this compound in the provided search results are limited. However, NMR analysis has been used to identify metabolites of related compounds like cimetidine, suggesting its applicability to this compound metabolism studies. portlandpress.com Mass spectrometry, particularly when coupled with chromatography (e.g., HPLC-MS, GC-MS), is a powerful tool for identifying impurities and degradants in drug substances like cimetidine and related compounds, which include this compound. researchgate.net

Radioligand Binding Assays for Receptor Affinity Studies

Radioligand binding assays and related pharmacological techniques are essential for quantifying the affinity and potency of this compound at its target receptor, the histamine H₂ receptor. These studies provide crucial data on how strongly this compound binds to the receptor and its effectiveness in blocking histamine's action.

Studies characterizing histamine receptors have utilized H₂-antagonists like this compound. The potency of competitive reversible antagonists like this compound is often expressed as a pA₂ value. auckland.ac.nz Schild plot analysis, a common method in receptor pharmacology, is used to determine the pA₂ value, which represents the negative logarithm of the molar concentration of antagonist that necessitates a twofold increase in agonist concentration to restore the original response. auckland.ac.nznih.gov

Research on isolated tissue preparations, such as the isolated whole rat stomach or guinea-pig isolated right atrium, has been used to assess this compound's effects on histamine-stimulated responses and determine its pA₂ values. nih.govresearchgate.netnih.gov For instance, a study on the isolated whole rat stomach reported a pA₂ value for this compound of 5.91, derived from a Schild plot of log₁₀ (dose ratio - 1) against log₁₀ [antagonist]. nih.gov In vitro assays on rat uterine muscle and guinea-pig heart muscle have shown this compound to have approximately 10-fold higher activity than burimamide, with Kb values of 0.75 µM and 0.92 µM, respectively. apexbt.comglpbio.com These Kb values are another measure of receptor affinity. Direct binding studies using labeled histamine and labeled this compound on microsomal fractions from isolated frog gastric mucosa have also been conducted to study binding sites and competition, providing insights into the interaction between histamine and this compound at the receptor level. nih.gov

Mathematical Modeling of Gastric Acid Secretion

Mathematical modeling has been employed to understand the complex dynamics of gastric acid secretion and the impact of agents like this compound on this process. These models provide a quantitative framework for interpreting experimental data and gaining insights into the underlying biological mechanisms.

A simple single-state nonlinear mathematical model of an open metabolic system has been developed to represent acid secretion, for example, in frog gastric mucosa. nih.gov this compound, as a nonconservative histamine antagonist, has been incorporated into augmented models to study its effect on acid formation through competitive binding to histamine receptors. nih.gov Parameters for these models are estimated from experimental data, such as dynamic (time-dependent) acid secretion rates and integral (time-independent) curves of acid secreted or suppressed, often using nonlinear least-squares procedures. nih.gov

Mathematical models have also been used in studies investigating the receptors mediating pentagastrin-stimulated gastric acid secretion. capes.gov.br In such models, H₂-receptor antagonists like famotidine (and by extension, the principles can be applied to this compound) are used to distinguish between direct and indirect actions of secretagogues on oxyntic cells. capes.gov.br These models can quantitatively account for the behavior of antagonists in a two-receptor system, helping to assess antagonist affinity and potentially reveal differences in receptor populations. capes.gov.br

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies have played a significant role in the development of histamine H₂-receptor antagonists, including the transition from this compound to cimetidine. QSAR aims to establish a relationship between the structural or physicochemical properties of compounds and their biological activity, guiding the design of more potent and less toxic analogs.

The development of this compound from burimamide and subsequently to cimetidine involved a rational approach based on understanding the structural requirements for H₂-receptor antagonism and addressing issues like toxicity. uomustansiriyah.edu.iqumich.eduwikipedia.org QSAR and structure-activity relationship (SAR) studies helped reveal that the thiourea group present in this compound was associated with the observed agranulocytosis. ijpras.comwikipedia.org This understanding prompted the search for bioisosteric replacements for the thiourea group that would retain H₂-receptor antagonist activity but mitigate the toxicity. ijpras.comwikipedia.org

Studies comparing the physicochemical properties of the thiourea group in this compound and the cyanoguanidine group in cimetidine, such as N-C-N geometry, acidity, hydrophobicity, and conformer interconversion energies, formed the basis for the successful replacement that led to cimetidine. umich.edu This quantitative comparison of properties qualifies as a form of classical QSAR analysis. umich.edu QSAR studies can provide valuable mechanistic insights into drug-receptor interactions and guide the synthesis of improved compounds. ijpras.com Molecular modeling and docking studies, which are related to QSAR, have also been used to investigate the binding of H₂-receptor antagonists, including this compound, to homology models of the human H₂ receptor, providing insights into their interaction at the binding site. researchgate.net

In Vitro Bone Marrow Colony Forming Assays

In vitro bone marrow colony forming assays have been instrumental in investigating the hematological toxicity associated with this compound, specifically its potential to cause agranulocytosis. These assays assess the effect of compounds on the proliferation and differentiation of hematopoietic progenitor cells.

Studies using murine bone marrow have employed in vitro colony forming assays for stromal fibroblast progenitors (CFU-F) and granulocyte/macrophage progenitor cells (CFU-GM) to evaluate the sensitivity of these cell populations to this compound toxicity. nih.gov These assays involve culturing bone marrow cells in semi-solid media supplemented with cytokines to support the growth of specific progenitor cell colonies. stemcell.comrndsystems.com The number and type of colonies formed in the presence of varying concentrations of this compound are then compared to control cultures to determine the inhibitory effects.